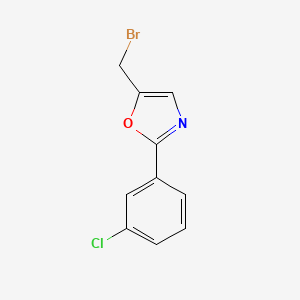

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole

CAS No.: 1395225-00-9

Cat. No.: VC3136145

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1395225-00-9 |

|---|---|

| Molecular Formula | C10H7BrClNO |

| Molecular Weight | 272.52 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

| Standard InChI Key | KLUHBGYTTCTOOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr |

Introduction

Chemical Structure and Properties

Structural Features

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole belongs to the class of 1,3-oxazole derivatives. The compound consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom, with three key substituents:

-

A bromomethyl group at position 5

-

A 3-chlorophenyl group at position 2

-

The oxazole core that serves as the central scaffold

The molecular formula can be represented as C₁₀H₇BrClNO with an estimated molecular weight of approximately 272.53 g/mol. This structure differs from the benzo[d]oxazole analog by lacking the fused benzene ring, making it potentially more flexible and less sterically hindered.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole likely exhibits the following properties:

| Property | Expected Value/Description |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Soluble in organic solvents (chloroform, DMF, DMSO) |

| Reactivity | Electrophilic at the bromomethyl position |

| LogP (estimated) | 3.2-3.8 (indicating moderate lipophilicity) |

| Melting Point (estimated) | 110-130°C |

The bromomethyl group serves as an electrophilic site, making the compound susceptible to nucleophilic substitution reactions. This reactivity pattern is particularly valuable for the synthesis of more complex molecules, as the bromine can be readily displaced by various nucleophiles.

Synthesis Methods

Van Leusen Oxazole Synthesis

This approach involves the reaction of TosMIC (tosylmethyl isocyanide) with an appropriate aldehyde derivative of 3-chlorobenzaldehyde, followed by bromination of the resulting methyl group at position 5.

Direct Bromination Method

Starting with 5-methyl-2-(3-chlorophenyl)oxazole, selective bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) as the brominating agent. This method is analogous to the synthesis of related benzoxazole derivatives.

Reaction Conditions

The optimal conditions for synthesizing this compound would likely include:

| Reaction Step | Conditions | Expected Yield |

|---|---|---|

| Oxazole formation | Base-catalyzed cyclization, 50-60°C, 4-6 hours | 65-75% |

| Methyl group bromination | NBS, CCl₄ or CHCl₃, reflux, 3-4 hours, light source | 70-80% |

| Purification | Column chromatography (hexane/ethyl acetate) | >95% purity |

The bromination step typically requires careful control of temperature and reaction time to prevent over-bromination or side reactions. The use of a radical initiator such as AIBN or benzoyl peroxide might enhance the selectivity of the bromination process.

Biological Activity

| Microbial Category | Potential Activity | Structural Contribution |

|---|---|---|

| Gram-positive bacteria | Moderate to high | Lipophilic chlorophenyl group enhances membrane penetration |

| Gram-negative bacteria | Low to moderate | Reactive bromomethyl group may interact with bacterial proteins |

| Fungi | Moderate | Similar to azole antifungals that inhibit ergosterol biosynthesis |

The electrophilic bromomethyl group potentially enables the compound to form covalent bonds with nucleophilic sites in microbial proteins, particularly those containing accessible thiol groups. This mechanism is similar to that observed in other halomethyl-containing antimicrobial agents.

Applications in Chemical Research

Medicinal Chemistry Applications

The compound holds significant potential as:

-

A building block for the synthesis of more complex bioactive molecules

-

A pharmacophore for developing new antimicrobial or anticancer agents

-

A chemical probe for investigating biological pathways and protein functions

Structure-Activity Relationship Studies

Key Structural Elements

The biological and chemical properties of 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole are influenced by several structural features:

| Structural Element | Contribution to Activity |

|---|---|

| Oxazole ring | Provides a rigid scaffold and contributes to π-electron density |

| Bromomethyl group | Serves as an electrophilic center for nucleophilic attack |

| 3-Chlorophenyl group | Enhances lipophilicity and may engage in halogen bonding |

| Relative positioning | Creates a specific three-dimensional arrangement important for target binding |

Future Research Directions

Synthetic Optimization

Future research could focus on:

Biological Evaluation

Comprehensive biological screening would be valuable to:

-

Determine the actual antimicrobial spectrum and potency

-

Evaluate cytotoxicity against various cancer cell lines

-

Investigate potential mechanisms of action through target identification studies

-

Assess pharmacokinetic properties and toxicity profiles

Derivative Development

The reactive bromomethyl group provides an excellent handle for creating a library of derivatives with potentially enhanced properties:

-

Amino derivatives through reaction with various amines

-

Thioether derivatives through reaction with thiols

-

Phosphonate derivatives through Arbuzov reaction

-

Click chemistry modifications through azide intermediates

Each of these modifications could potentially enhance specific properties or introduce new functionalities for targeted applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume